molecular formula C9H4F2O2 B2677483 3-(2,6-Difluorophenyl)prop-2-ynoic acid CAS No. 935475-84-6

3-(2,6-Difluorophenyl)prop-2-ynoic acid

Cat. No.: B2677483
CAS No.: 935475-84-6
M. Wt: 182.126
InChI Key: KLMLJGDOZADQLN-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4F2O2 and a molecular weight of 182.13 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a propynoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)prop-2-ynoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted phenylpropynoic acids .

Scientific Research Applications

3-(2,6-Difluorophenyl)prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the propynoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)prop-2-ynoic acid
  • 3-(2,6-Dibromophenyl)prop-2-ynoic acid
  • 3-(2,6-Dimethylphenyl)prop-2-ynoic acid

Uniqueness

3-(2,6-Difluorophenyl)prop-2-ynoic acid is unique due to the presence of fluorine atoms, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated or methylated analogs .

Properties

IUPAC Name

3-(2,6-difluorophenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMLJGDOZADQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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